molecular formula C12H20N2O4S2 B6617557 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione CAS No. 1384428-57-2

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Cat. No.: B6617557
CAS No.: 1384428-57-2
M. Wt: 320.4 g/mol
InChI Key: DZMVCRODDYLRKY-UHFFFAOYSA-N
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Description

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a complex organic compound with the molecular formula C12H20N2O4S2 and a molecular weight of 320.43 g/mol This compound is characterized by its unique spirocyclic structure, which includes a morpholine ring and a dithia-azaspiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable dithiol with an amine under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base to facilitate the substitution.

    Oxidation: The final step involves the oxidation of the sulfur atoms to form the dithia-azaspiro framework. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3-one: Similar structure but lacks the trione functionality.

    4-[2-(piperidin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione is unique due to its combination of a morpholine ring and a dithia-azaspiro framework

Properties

IUPAC Name

4-(2-morpholin-4-ylethyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c15-11-9-19-12(1-8-20(16,17)10-12)14(11)3-2-13-4-6-18-7-5-13/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMVCRODDYLRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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